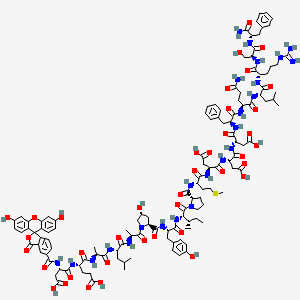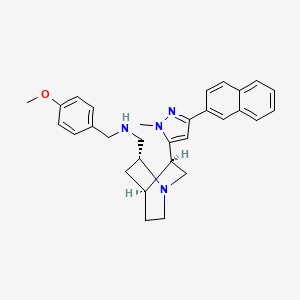
TopBP1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TopBP1-IN-1 is a small molecule inhibitor that targets the topoisomerase II beta binding protein 1 (TopBP1). This compound has shown potential in cancer therapy due to its ability to inhibit the interaction between TopBP1 and other proteins involved in DNA damage response and repair mechanisms. This compound has demonstrated anti-tumor activity and synergistic effects when used in combination with poly (ADP-ribose) polymerase (PARP) inhibitors .
Preparation Methods
The synthesis of TopBP1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
TopBP1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
TopBP1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TopBP1 in DNA damage response and repair mechanisms.
Biology: Employed in cell-based assays to investigate the effects of TopBP1 inhibition on cell proliferation, apoptosis, and DNA repair pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with PARP inhibitors to enhance anti-tumor activity.
Industry: Utilized in drug discovery and development programs to identify new inhibitors of TopBP1 and related proteins
Mechanism of Action
TopBP1-IN-1 exerts its effects by binding to the BRCT domains of TopBP1, thereby inhibiting its interaction with other proteins involved in DNA damage response and repair. This inhibition disrupts the recruitment of RAD51 to DNA damage sites, preventing the formation of RAD51 nucleofilaments and subsequent homologous recombination repair . The compound also interferes with the activation of the ATR-Chk1 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
TopBP1-IN-1 is unique in its ability to specifically target the BRCT domains of TopBP1, making it a valuable tool for studying the role of TopBP1 in DNA damage response and repair. Similar compounds include:
These compounds share similar mechanisms of action but differ in their specific binding sites and effects on protein interactions. This compound stands out due to its potent inhibition of TopBP1 and its potential for combination therapy with PARP inhibitors .
Properties
Molecular Formula |
C30H34N4O |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(2R,4S,5R)-5-(2-methyl-5-naphthalen-2-ylpyrazol-3-yl)-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C30H34N4O/c1-33-30(17-29(32-33)25-10-9-22-5-3-4-6-23(22)15-25)28-20-34-14-13-24(28)16-26(34)19-31-18-21-7-11-27(35-2)12-8-21/h3-12,15,17,24,26,28,31H,13-14,16,18-20H2,1-2H3/t24-,26+,28-/m0/s1 |
InChI Key |
JMJWFOVMJHVKDK-YIOBJHAYSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)[C@H]4CN5CC[C@H]4C[C@@H]5CNCC6=CC=C(C=C6)OC |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C4CN5CCC4CC5CNCC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


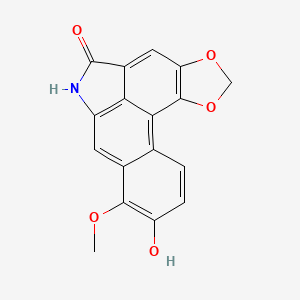

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
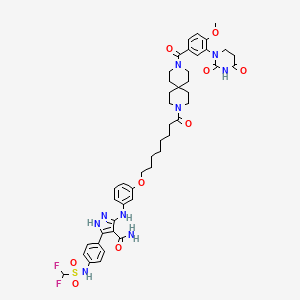
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
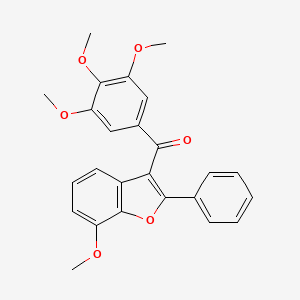
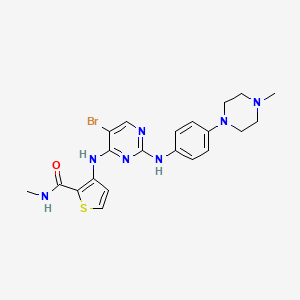
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
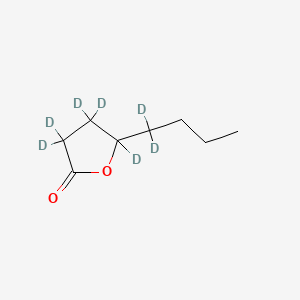
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
